Chemical structure and properties of 4-(4-Boronophenyl)butanoic acid
Chemical structure and properties of 4-(4-Boronophenyl)butanoic acid
An In-depth Technical Guide to 4-(4-Boronophenyl)butanoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(4-Boronophenyl)butanoic acid, a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific compound is specialized, this document synthesizes information from analogous structures—phenylboronic acids and substituted butanoic acids—to provide a robust profile. We will delve into the chemical structure, predicted properties, and a plausible synthetic route. Furthermore, this guide will explore the compound's potential applications, particularly as a versatile building block in the synthesis of complex organic molecules and its prospective role in drug development, including Boron Neutron Capture Therapy (BNCT). This document is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the utility of this and related organoboron compounds.
Introduction: The Rising Prominence of Organoboron Compounds in Drug Discovery
The field of medicinal chemistry has witnessed a significant expansion in the use of organoboron compounds, evolving from niche reagents to integral components of approved therapeutics.[1][2] The unique electronic properties of the boron atom—specifically its vacant p-orbital, which allows it to act as a Lewis acid—confer novel mechanisms of action and binding capabilities.[3] Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, was the first boronic acid-containing drug to receive FDA approval in 2003, paving the way for subsequent drugs like ixazomib and vaborbactam.[1][4] These successes have solidified the boronic acid moiety as a privileged structure in modern drug design.[3]
4-(4-Boronophenyl)butanoic acid emerges from this context as a molecule of high potential. It synergistically combines the reactivity of a phenylboronic acid with the functionality of a carboxylic acid, connected by a flexible four-carbon linker. This bifunctional nature allows for orthogonal chemical modifications, making it an invaluable tool for creating complex molecular architectures.
Molecular Profile and Physicochemical Properties
Chemical Structure
The IUPAC name for this compound is 4-(4-boronophenyl)butanoic acid. It consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] at one position and a butanoic acid chain [- (CH₂)₃COOH] at the para position.
Caption: Chemical structure of 4-(4-Boronophenyl)butanoic acid.
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, we can predict its properties based on its constituent functional groups and similar known compounds like 4-(4-bromophenyl)butanoic acid.[5][6][7]
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₁₀H₁₃BO₄ | Based on chemical structure |
| Molecular Weight | 208.02 g/mol | Calculated from molecular formula |
| Physical State | White to off-white solid | Typical for phenylboronic acids and similar carboxylic acids.[5][8] |
| Solubility | Soluble in organic solvents (Methanol, DMSO, DMF); sparingly soluble in water. | Boronic acids exhibit good solubility in polar organic solvents.[5] |
| pKa | ~4.8 (Carboxylic Acid), ~8.8 (Boronic Acid) | The carboxylic acid pKa is similar to butanoic acid. The boronic acid pKa is typical for arylboronic acids. |
| Topological Polar Surface Area | 77.8 Ų | Calculated based on functional groups. Similar to related compounds.[7] |
| Rotatable Bond Count | 5 | Based on chemical structure.[7] |
Synthetic Strategy: A Practical Approach
The synthesis of 4-(4-Boronophenyl)butanoic acid is not commonly reported, but a robust and logical pathway can be designed starting from commercially available materials. A highly effective method involves the Miyaura borylation of a protected derivative of 4-(4-bromophenyl)butanoic acid.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process:
-
Esterification: Protection of the carboxylic acid functionality of 4-(4-bromophenyl)butanoic acid as an ester (e.g., methyl or ethyl ester) to prevent interference with the subsequent borylation reaction.
-
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction of the protected bromophenyl derivative with a boron source, typically bis(pinacolato)diboron (B₂pin₂).
-
Deprotection/Hydrolysis: Removal of the ester protecting group to yield the final carboxylic acid product.
Caption: Proposed synthetic workflow for 4-(4-Boronophenyl)butanoic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 4-(4-bromophenyl)butanoate
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To a solution of 4-(4-bromophenyl)butanoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Step 2: Synthesis of Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate
-
In a nitrogen-purged flask, combine methyl 4-(4-bromophenyl)butanoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add a suitable solvent such as 1,4-dioxane.
-
Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Heat the mixture to 80-90 °C and stir for several hours, monitoring the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the resulting residue by silica gel chromatography.
Step 3: Synthesis of 4-(4-Boronophenyl)butanoic acid
-
Dissolve the pinacol boronate ester from the previous step in a mixture of THF and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) and stir at room temperature to hydrolyze the ester.
-
Acidify the reaction mixture with aqueous HCl (e.g., 1M) to a pH of ~2-3 to protonate the carboxylate and hydrolyze the pinacol ester to the boronic acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structure confirmation. The following are predicted key features in the NMR and mass spectra of 4-(4-Boronophenyl)butanoic acid, based on analyses of similar structures.[9][10][11]
¹H NMR Spectroscopy
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Aromatic Protons: Two doublets in the region of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the boronic acid group will be further downfield.
-
Aliphatic Protons:
-
A triplet at ~δ 2.6 ppm corresponding to the two protons alpha to the benzene ring (-CH₂-Ar).
-
A triplet at ~δ 2.3 ppm for the two protons alpha to the carboxylic acid group (-CH₂-COOH).
-
A multiplet (quintet) at ~δ 1.9 ppm for the central methylene group (-CH₂-).
-
-
Acidic Protons: A broad singlet at δ 10-12 ppm for the carboxylic acid proton (-COOH) and another broad singlet for the boronic acid protons (-B(OH)₂).
¹³C NMR Spectroscopy
-
Carboxylic Carbonyl: A signal around δ 175-180 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm). The carbon atom attached to the boron (ipso-carbon) will be broad and may not be observed, which is a characteristic feature.
-
Aliphatic Carbons: Three distinct signals in the upfield region (δ 20-40 ppm) corresponding to the three methylene groups of the butanoic acid chain.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 208, corresponding to the molecular weight. The isotopic pattern of boron (¹⁰B and ¹¹B) may be observable.
-
Key Fragmentation:
-
Loss of H₂O (m/z = 190).
-
Loss of the carboxylic acid group (m/z = 163).
-
Cleavage of the butanoic acid chain can lead to various fragment ions.
-
Applications in Drug Development and Materials Science
The unique bifunctional nature of 4-(4-Boronophenyl)butanoic acid makes it a highly valuable building block.
Caption: Bifunctional applications of 4-(4-Boronophenyl)butanoic acid.
Versatile Linker in Complex Molecule Synthesis
The two functional groups can be addressed with orthogonal chemical reactions. The boronic acid is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds.[12] Simultaneously, the carboxylic acid can undergo standard transformations like amide or ester bond formation. This allows for the precise and controlled assembly of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs).
Boron Neutron Capture Therapy (BNCT)
BNCT is a targeted radiation therapy that relies on the delivery of boron-10 (¹⁰B) isotopes to tumor cells. When irradiated with low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles that selectively destroy the cancer cells. 4-(4-Boronophenyl)butanoic acid can serve as a core component for a BNCT agent. The carboxylic acid can be used to attach this boron-containing moiety to a tumor-targeting ligand, such as a peptide or a small molecule that binds to a receptor overexpressed on cancer cells.
Development of Novel Therapeutics
Beyond BNCT, this molecule can be incorporated into various scaffolds to develop new therapeutic agents. For instance, boronic acids are known inhibitors of certain enzymes, such as serine proteases.[3] The butanoic acid tail can be modified to enhance binding affinity, improve pharmacokinetic properties, or introduce additional pharmacophoric features.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-(4-Boronophenyl)butanoic acid.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13][15] Avoid contact with skin and eyes.[13][15] In case of contact, rinse immediately and thoroughly with water.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-(4-Boronophenyl)butanoic acid stands as a promising, albeit specialized, chemical entity with significant potential in synthetic chemistry, drug discovery, and materials science. Its bifunctional nature, combining the versatile reactivity of a boronic acid with the conjugatable handle of a carboxylic acid, positions it as a key building block for the next generation of complex molecules and targeted therapeutics. While this guide has relied on inference from related compounds, it provides a solid and scientifically grounded framework for researchers looking to explore the capabilities of this potent molecule.
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Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(5), 527. Retrieved from [Link]
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